Pomolic acid
Overview
Description
It has a 30-carbon skeleton comprising five six-membered rings (A–E) with seven methyl groups and two hydroxyl groups . This compound was first isolated from the peels of apples and is commonly found in species of the families Rosaceae and Lamiaceae . Pomolic acid is known for its diverse pharmacological properties, including anti-cancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pomolic acid can be synthesized through various methods. One common approach involves the oxidation of ursolic acid, another pentacyclic triterpenoid, using reagents such as chromium trioxide or potassium permanganate under acidic conditions . The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of benthamic acid often involves extraction from natural sources, such as apple peels or other plant materials rich in triterpenoids . The extraction process includes solvent extraction, followed by purification steps like chromatography to isolate the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Pomolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the hydroxyl groups, leading to different alcohol derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide, potassium permanganate, and hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.
Major Products:
Scientific Research Applications
Mechanism of Action
The mechanism of action of benthamic acid involves several molecular targets and pathways:
Anti-Cancer Activity: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase-3 and -9.
Anti-Inflammatory Activity: Pomolic acid modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Antioxidant Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
Comparison with Similar Compounds
Pomolic acid is unique among pentacyclic triterpenoids due to its specific structure and pharmacological properties. Similar compounds include:
Ursolic Acid: Another ursane-type triterpenoid with similar anti-cancer and anti-inflammatory properties.
Oleanolic Acid: A triterpenoid with a similar structure but different pharmacological activities, including hepatoprotective and anti-diabetic effects.
This compound stands out due to its potent anti-cancer effects and its ability to modulate multiple biological pathways, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-23,31,34H,9-17H2,1-7H3,(H,32,33) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTYPLSBNNGEIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pomolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035106 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13849-91-7 | |
Record name | Pomolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035106 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
301 - 303 °C | |
Record name | Pomolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035106 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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